![molecular formula C7H4BrF4N B2414131 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline CAS No. 1034325-63-7](/img/structure/B2414131.png)
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline
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Overview
Description
“2-Bromo-6-fluoro-4-(trifluoromethyl)aniline” is an organic compound . It is a part of the Alfa Aesar product portfolio . It is used as a synthesis intermediate in the application of APIs and dyes .
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-fluoro-4-(trifluoromethyl)aniline” is C7H4BrF4N . The InChI code is 1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 . More detailed structural analysis might require specialized software or databases.Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.01 . It has a refractive index of n20/D 1.524 (lit.) and a boiling point of 109-110 °C/10 mmHg (lit.) . More detailed physical and chemical properties might be found in specialized databases or safety data sheets.Scientific Research Applications
Synthesis of Other Chemical Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline can be used in the preparation of other chemical compounds. For instance, it has been used in the synthesis of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Enantio- and Diastereoselective Addition Reaction
This compound can be used in enantio- and diastereoselective addition reactions . These reactions are important in the field of organic chemistry for the synthesis of chiral molecules.
Pharmaceutical Applications
The trifluoromethyl group, which is present in 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline, is a common feature in many FDA-approved drugs . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Material Science Applications
Given the unique properties of organo-fluorine compounds, 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline could have applications in material science .
Agrochemical Applications
Organo-fluorine compounds are often used in the development of agrochemicals . Therefore, 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline could potentially be used in this field.
Catalysis
Fluorine-containing compounds are known to exhibit unique behaviors in catalysis . Therefore, 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline could potentially be used in catalytic processes.
Safety and Hazards
“2-Bromo-6-fluoro-4-(trifluoromethyl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound.
Mechanism of Action
Target of Action
It’s known that similar compounds can target various proteins and enzymes in the body, influencing their function .
Mode of Action
The ortho-substituted fluorine in the compound can perform nucleophilic aromatic substitution . This makes 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline an excellent precursor for various heterocycles . The compound’s interaction with its targets can lead to changes in their function, potentially influencing various biological processes .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
A study on a similar compound, 2-bromo-4-trifluoromethylaniline, showed that it was metabolized and excreted in the urine of rats .
Result of Action
Similar compounds have been shown to have various effects, such as antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline. For instance, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESCFUGEVOOKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline | |
CAS RN |
1034325-63-7 |
Source
|
Record name | 4-Amino-3-bromo-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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